[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a novel synthetic molecule that incorporates pharmacologically significant moieties: oxadiazole, triazole, and piperidine. Each of these components has been associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into its key components:
- Oxadiazole : Known for its antibacterial and anti-inflammatory properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Piperidine : Recognized for its role in various therapeutic applications including analgesic and antipsychotic effects.
Antibacterial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
7l | S. typhi | Strong |
7m | B. subtilis | Moderate |
7n | E. coli | Weak |
Anticancer Activity
The triazole component has been linked to anticancer properties through mechanisms involving apoptosis induction in cancer cells. Specifically, derivatives that activate human caseinolytic protease P (HsClpP) have shown promise in treating hepatocellular carcinoma (HCC) by promoting mitochondrial homeostasis and inducing cell death in cancerous cells . The compound SL44, a related derivative, exhibited an IC50 of 3.1 μM against HCCLM3 cells.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is critical for treating Alzheimer's disease.
- Urease Inhibition : The synthesized compounds exhibited significant urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions like kidney stones .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds containing oxadiazole and piperidine moieties:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities.
- Findings indicated that certain derivatives displayed high potency against urease and AChE, suggesting their therapeutic potential in treating infections and neurodegenerative diseases .
- Triazole-Based Anticancer Research :
Propiedades
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c17-14-15(20-25-19-14)23-13(11-7-3-1-4-8-11)12(18-21-23)16(24)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-10H2,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIDDQOSSALOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350642 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312275-03-9 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.